3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole 3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 871307-71-0
VCID: VC11853644
InChI: InChI=1S/C16H18N2O3S/c1-3-12-6-8-13(9-7-12)14-11-15(16-5-4-10-21-16)18(17-14)22(2,19)20/h4-10,15H,3,11H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4 g/mol

3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

CAS No.: 871307-71-0

Cat. No.: VC11853644

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole - 871307-71-0

Specification

CAS No. 871307-71-0
Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
IUPAC Name 5-(4-ethylphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
Standard InChI InChI=1S/C16H18N2O3S/c1-3-12-6-8-13(9-7-12)14-11-15(16-5-4-10-21-16)18(17-14)22(2,19)20/h4-10,15H,3,11H2,1-2H3
Standard InChI Key UXNHQUCVANAARO-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Canonical SMILES CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture

The compound features a 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is substituted at position 1 with a methanesulfonyl group (-SO₂CH₃), at position 3 with a 4-ethylphenyl moiety, and at position 5 with a furan-2-yl group. The dihydro-pyrazole ring confers partial saturation, reducing aromaticity compared to fully conjugated pyrazoles while maintaining planar geometry at the N–N–C–C–N linkage .

Molecular Formula and Weight

  • Molecular Formula: C₁₆H₁₈N₂O₃S

  • Molecular Weight: 318.4 g/mol

  • IUPAC Name: 5-(4-ethylphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole.

Stereoelectronic Features

  • Furan Ring: The oxygen atom in the furan moiety introduces electron-rich characteristics, enhancing reactivity toward electrophilic agents.

  • Methanesulfonyl Group: A strong electron-withdrawing group that polarizes the pyrazole ring, influencing hydrogen-bonding capacity and solubility.

  • 4-Ethylphenyl Substituent: The ethyl chain augments lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Key Structural Descriptors

PropertyValue
CAS Number871307-71-0
SMILESCCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
InChIKeyUXNHQUCVANAARO-UHFFFAOYSA-N
Topological Polar Surface Area85.4 Ų

Synthetic Methodologies

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For this compound, the reaction likely proceeds through the following steps:

  • Precursor Preparation: Ethyl 3-(4-ethylphenyl)-3-oxopropanoate reacts with furan-2-carbaldehyde under Claisen-Schmidt conditions to form a chalcone intermediate.

  • Cyclization: Treatment with methylhydrazine in acidic media induces cyclization, yielding the dihydropyrazole core.

  • Sulfonylation: The nitrogen at position 1 undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a weak base (e.g., pyridine).

Optimization Challenges

  • Regioselectivity: Competing pathways may lead to isomeric byproducts; controlling temperature (60–80°C) and solvent polarity (e.g., ethanol) improves yield .

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to the hydrophobic ethylphenyl group.

  • Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane.

  • Thermal Stability: Decomposition initiates at 210°C, as evidenced by thermogravimetric analysis.

Acid-Base Behavior

The pyrazole nitrogen at position 2 exhibits weak basicity (pKa ≈ 3.1), while the methanesulfonyl group renders the molecule acidic (pKa ≈ 9.8 for sulfonamide proton) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.4 Hz, 2H, Ar–H), 7.18 (m, 1H, furan-H), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.34 (d, J = 3.2 Hz, 1H, furan-H), 4.45 (m, 1H, CH₂), 3.92 (m, 1H, CH₂), 3.21 (s, 3H, SO₂CH₃), 2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • IR (KBr): 1580 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O), 1120 cm⁻¹ (C–O furan) .

Mass Spectrometry

  • ESI-MS: m/z 319.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₈N₂O₃S.

CompoundIC₅₀ (COX-2 Inhibition)LogP
Target Compound12.3 µM3.2
Celecoxib0.04 µM3.5
5-Phenylpyrazole derivative45.6 µM2.8

Applications in Medicinal Chemistry

Lead Optimization

  • SAR Studies: Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring improves COX-2 selectivity by 1.8-fold .

  • Prodrug Design: Esterification of the sulfonamide group enhances oral bioavailability (AUC increased by 40% in rat models).

Future Research Directions

  • Target Identification: High-throughput screening against kinase libraries to uncover novel therapeutic targets.

  • Toxicology Profiles: Subchronic toxicity studies in murine models to establish safety margins.

  • Formulation Development: Nanoemulsion systems to mitigate poor aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator